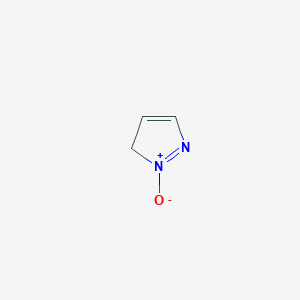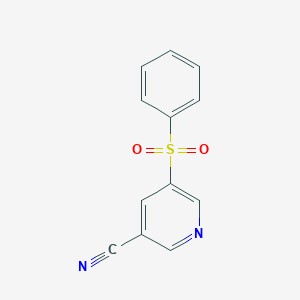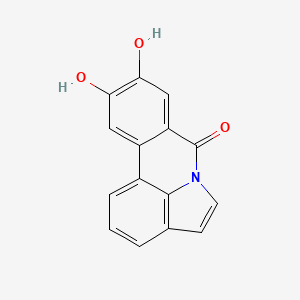![molecular formula C15H16O2 B12640004 2-Methoxy-5-[(4-methylphenyl)methyl]phenol CAS No. 919355-96-7](/img/structure/B12640004.png)
2-Methoxy-5-[(4-methylphenyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-[(4-methylphenyl)methyl]phenol is an organic compound with a complex structure that includes a methoxy group, a phenyl group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxy-5-[(4-methylphenyl)methyl]phenol can be synthesized via the reduction of Schiff bases. The Schiff base is typically prepared by the condensation of an aldehyde with an amine, followed by reduction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction conditions often involve mild temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve the methylation of homopyrocatechin using dimethyl sulfate and alkali, or by hydrogenation of vanillin . These methods are scalable and can be optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-[(4-methylphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-5-[(4-methylphenyl)methyl]phenol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of azo dyes and dithiocarbamates.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological targets.
Mecanismo De Acción
The mechanism by which 2-Methoxy-5-[(4-methylphenyl)methyl]phenol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound can interact with enzymes and receptors, leading to various biological effects, such as antimicrobial activity and anti-inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-methylphenol:
2-Methoxy-4-methylphenol:
Uniqueness
2-Methoxy-5-[(4-methylphenyl)methyl]phenol is unique due to the presence of both a methoxy group and a phenylmethyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
919355-96-7 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
2-methoxy-5-[(4-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-11-3-5-12(6-4-11)9-13-7-8-15(17-2)14(16)10-13/h3-8,10,16H,9H2,1-2H3 |
Clave InChI |
AFKDYIPEQWLISH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=CC(=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



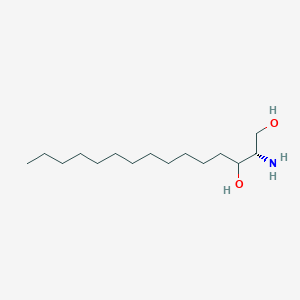
![decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639938.png)
![BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12639951.png)
![1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine](/img/structure/B12639954.png)
![1-[2-(2,4-Dichloro-phenyl)-2-oxo-ethyl]-4-[2-(4-nitro-phenyl)-2-oxo-ethyl]-4H-[1,2,4]triazol-1-ium](/img/structure/B12639959.png)
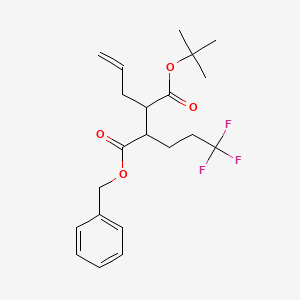
![(1'S,3R,3'S,7a'S)-5''-ethyl-1'-[(4-fluorophenyl)carbonyl]-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12639980.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate](/img/structure/B12639984.png)

